5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Description
The compound 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide features a furan-2-carboxamide scaffold linked to a 6-ethoxy-substituted 1,3-benzothiazole moiety. Key structural attributes include:
- Benzothiazole ring: Modified with an ethoxy group at the 6-position, which may improve solubility and influence steric interactions.
- Carboxamide bridge: Connects the two heterocyclic systems, enabling hydrogen bonding and conformational rigidity.
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs have been explored for antimicrobial, enzyme inhibitory, and anticancer applications .
Properties
CAS No. |
310452-41-6 |
|---|---|
Molecular Formula |
C14H11BrN2O3S |
Molecular Weight |
367.22 g/mol |
IUPAC Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11BrN2O3S/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) |
InChI Key |
CNZKBDJLJIOCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 5-bromo-2-furoic acid chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown efficacy in:
- Inducing Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- Cell Cycle Arrest : It has been demonstrated to induce S-phase arrest in cancer cells, inhibiting their proliferation .
Antimicrobial Activity
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide also exhibits notable antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Fungal Activity : Preliminary studies suggest potential antifungal effects, indicating its applicability in treating fungal infections .
Study 1: Anticancer Mechanisms
A study investigated the mechanisms by which this compound induces apoptosis in HepG2 liver cancer cells. The findings revealed that treatment with the compound resulted in:
- Increased expression of pro-apoptotic markers.
- Decreased expression of anti-apoptotic markers.
This suggests that 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide may act as a potent inducer of programmed cell death in cancer cells .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against several pathogens. The results indicated:
- Significant growth inhibition of E. coli and S. aureus.
These findings highlight its potential as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrimidine vs. Furan Core
- Compound Z14 (ZINC27742665) : Replaces the furan ring with a pyrimidine core (2-methylsulfanyl-pyrimidine-4-carboxamide). This modification introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. The methylsulfanyl group enhances lipophilicity compared to the bromine in the target compound .
- Key Feature : Pyrimidine’s electron-deficient nature may reduce π-π stacking interactions relative to furan.
Thiophene vs. Furan Core
Substituent Variations on the Benzothiazole/Thiazole Moiety
Nitro vs. Ethoxy Groups
- Compound 62 (5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide): Replaces the benzothiazole with a 5-nitrothiazole group. This contrasts with the ethoxy group in the target compound, which is electron-donating and may enhance solubility .
Methyl vs. Ethoxy Groups
Substituent Effects on the Aromatic System
Bromo vs. Formyl Groups
- 5-Bromo-N-(4-formylphenyl)furan-2-carboxamide : Replaces the benzothiazole with a 4-formylphenyl group. The aldehyde functionality introduces reactivity for further derivatization but reduces stability compared to the bromine-ethoxy system in the target compound .
Tetrazole-Based Modifications
- 5-Bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide: Incorporates a tetrazole ring, known for metabolic resistance and hydrogen-bonding versatility.
Physicochemical and Spectral Comparisons
NMR Shifts and Electronic Effects
- The target compound’s $ ^1H $ NMR (similar to Compound 62, ) shows distinct downfield shifts for furan protons (δ 7.73 ppm for H-3 and δ 6.89 ppm for H-4), influenced by bromine’s electron-withdrawing effect. In contrast, nitro-substituted analogs (e.g., Compound 62) exhibit further deshielding due to the nitro group’s stronger electron withdrawal .
Molecular Weight and Solubility
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Highlights
| Compound | $ ^1H $ NMR (Key Signals) | $ ^{13}C $ NMR (Key Signals) |
|---|---|---|
| Target Compound* | δ 7.73 (d, J = 3.7 Hz, H-3), δ 6.89 (d, J = 3.7 Hz, H-4) | δ 161.9 (C=O), δ 155.5 (benzothiazole C-2) |
| Compound 62 | δ 13.57 (bs, NH), δ 8.63 (s, thiazole H) | δ 142.4 (C-Br), δ 146.6 (nitro-thiazole C) |
*Predicted based on analogs in .
Biological Activity
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and comparison with other therapeutic agents.
The compound has the following chemical characteristics:
- Molecular Formula : C12H10BrN3O2S
- Molar Mass : Approximately 368.16 g/mol
- Structural Features : The compound contains a furan ring and a benzothiazole moiety, which are significant in modulating biological activity.
Research indicates that compounds similar to 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibit various mechanisms of action:
-
Anticancer Activity :
- The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U937 (human acute monocytic leukemia). This is primarily through the activation of the p53 pathway and caspase cascade, leading to programmed cell death .
- In vitro studies revealed IC50 values indicating potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
- Antibacterial Activity :
Biological Activity Data
The following table summarizes the biological activity findings related to 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide and its analogs:
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study evaluated the effects of various benzothiazole derivatives on MCF-7 cells. The results indicated that compounds with similar structural motifs to 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways . -
Antibacterial Assessment :
Research conducted on several benzothiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study found that modifications in the benzothiazole structure could enhance antibacterial properties, suggesting potential for further development in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
